Cas no 1358275-20-3 (2-{1-ethyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}-N-phenylacetamide)

2-{1-Ethyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}-N-phenylacetamide is a structurally complex heterocyclic compound featuring a fused triazoloquinoxaline core. This molecule exhibits potential pharmacological relevance due to its unique scaffold, which combines a triazole ring with a quinoxaline moiety, often associated with bioactivity. The presence of the N-phenylacetamide substituent enhances its versatility for further derivatization. Its rigid polycyclic framework may contribute to selective binding interactions, making it a candidate for medicinal chemistry research, particularly in targeting enzymes or receptors. The ethyl group at the 1-position and the oxo functionality at the 4-position further modulate its electronic and steric properties, potentially influencing solubility and metabolic stability. This compound is of interest for exploratory studies in drug discovery.
2-{1-ethyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}-N-phenylacetamide structure
1358275-20-3 structure
Product name:2-{1-ethyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}-N-phenylacetamide
CAS No:1358275-20-3
MF:C19H17N5O2
Molecular Weight:347.370583295822
CID:5344349

2-{1-ethyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}-N-phenylacetamide 化学的及び物理的性質

名前と識別子

    • 2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-phenylacetamide
    • 2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)-N-phenylacetamide
    • 2-(1-ethyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-phenylacetamide
    • 2-{1-ethyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}-N-phenylacetamide
    • インチ: 1S/C19H17N5O2/c1-2-16-21-22-18-19(26)23(14-10-6-7-11-15(14)24(16)18)12-17(25)20-13-8-4-3-5-9-13/h3-11H,2,12H2,1H3,(H,20,25)
    • InChIKey: OMYVATKRVCSAFN-UHFFFAOYSA-N
    • SMILES: O=C1C2=NN=C(CC)N2C2C=CC=CC=2N1CC(NC1C=CC=CC=1)=O

計算された属性

  • 水素結合ドナー数: 1
  • 氢键受体数量: 4
  • 重原子数量: 26
  • 回転可能化学結合数: 4
  • 複雑さ: 536
  • XLogP3: 2.3
  • トポロジー分子極性表面積: 80.1

2-{1-ethyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}-N-phenylacetamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F3411-5584-5μmol
2-{1-ethyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}-N-phenylacetamide
1358275-20-3
5μmol
$63.0 2023-09-10
Life Chemicals
F3411-5584-3mg
2-{1-ethyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}-N-phenylacetamide
1358275-20-3
3mg
$63.0 2023-09-10
Life Chemicals
F3411-5584-25mg
2-{1-ethyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}-N-phenylacetamide
1358275-20-3
25mg
$109.0 2023-09-10
Life Chemicals
F3411-5584-2μmol
2-{1-ethyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}-N-phenylacetamide
1358275-20-3
2μmol
$57.0 2023-09-10
Life Chemicals
F3411-5584-4mg
2-{1-ethyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}-N-phenylacetamide
1358275-20-3
4mg
$66.0 2023-09-10
Life Chemicals
F3411-5584-10μmol
2-{1-ethyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}-N-phenylacetamide
1358275-20-3
10μmol
$69.0 2023-09-10
Life Chemicals
F3411-5584-50mg
2-{1-ethyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}-N-phenylacetamide
1358275-20-3 90%+
50mg
$160.0 2023-04-24
Life Chemicals
F3411-5584-20μmol
2-{1-ethyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}-N-phenylacetamide
1358275-20-3
20μmol
$79.0 2023-09-10
Life Chemicals
F3411-5584-5mg
2-{1-ethyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}-N-phenylacetamide
1358275-20-3
5mg
$69.0 2023-09-10
Life Chemicals
F3411-5584-20mg
2-{1-ethyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}-N-phenylacetamide
1358275-20-3
20mg
$99.0 2023-09-10

2-{1-ethyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}-N-phenylacetamide 関連文献

2-{1-ethyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}-N-phenylacetamideに関する追加情報

Research Briefing on 2-{1-ethyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}-N-phenylacetamide (CAS: 1358275-20-3)

In recent years, the compound 2-{1-ethyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}-N-phenylacetamide (CAS: 1358275-20-3) has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This research briefing aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential mechanisms of action.

The compound belongs to the triazoloquinoxaline class, which is known for its diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. Recent studies have explored the synthesis of 2-{1-ethyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}-N-phenylacetamide and its derivatives, highlighting its structural versatility and potential for drug development. Advanced spectroscopic techniques, such as NMR and mass spectrometry, have been employed to confirm the compound's purity and structural integrity.

In vitro studies have demonstrated that 2-{1-ethyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}-N-phenylacetamide exhibits promising activity against various cancer cell lines, including breast, lung, and colon cancers. Mechanistic investigations suggest that the compound may induce apoptosis via the mitochondrial pathway and inhibit key signaling pathways involved in cell proliferation. Additionally, preliminary data indicate potential anti-inflammatory effects, possibly mediated through the modulation of cytokine production.

Despite these encouraging findings, further research is needed to fully elucidate the compound's pharmacokinetic and pharmacodynamic profiles. Current challenges include optimizing its bioavailability and reducing potential off-target effects. Collaborative efforts between academic and industrial researchers are underway to address these issues and advance the compound toward preclinical development.

In conclusion, 2-{1-ethyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}-N-phenylacetamide represents a promising candidate for therapeutic intervention in oncology and inflammation-related disorders. Continued exploration of its biological activities and structural modifications will be crucial for unlocking its full potential in drug discovery.

おすすめ記事

推奨される供給者
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Amadis Chemical Company Limited
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Amadis Chemical Company Limited
pengshengyue
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
pengshengyue